tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Catalog No.
S13951683
CAS No.
M.F
C19H24N4O4
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyri...

Product Name

tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

IUPAC Name

tert-butyl 7-(2-hydroxy-4-oxopyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C19H24N4O4/c1-18(2,3)27-17(26)23-9-8-21(12-19(23)6-7-19)13-4-5-14-20-15(24)10-16(25)22(14)11-13/h4-5,10-11,24H,6-9,12H2,1-3H3

InChI Key

LOMKIDUODAAOHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN4C(=NC(=CC4=O)O)C=C3

Tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate is a complex organic compound with the molecular formula C19H24N4O4C_{19}H_{24}N_{4}O_{4} and a molecular weight of approximately 372.42 g/mol. It appears as a white to yellow powder and is characterized by its unique spirocyclic structure, which incorporates both diaza and pyrido-pyrimidine functionalities. This compound is known for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of Risdiplam, a drug that modifies pre-mRNA splicing to increase survival motor neuron protein levels, which is crucial for treating spinal muscular atrophy .

The chemical reactivity of tert-butyl 7-(2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate primarily involves nucleophilic substitutions and condensation reactions due to the presence of functional groups such as the carboxylate and hydroxyl moieties. These reactions can facilitate the formation of derivatives that may enhance biological activity or modify pharmacokinetic properties.

Preliminary studies suggest that this compound exhibits significant biological activity related to its role as a pre-mRNA splicing modifier. It has been linked to increasing levels of survival motor neuron protein, which is essential for motor neuron health. The biological implications of this compound extend to neuroprotective effects, making it a candidate for further research in neurodegenerative conditions such as spinal muscular atrophy .

The synthesis of tert-butyl 7-(2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the pyrido-pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the tert-butyl ester: This step often utilizes tert-butyl alcohol in conjunction with acid catalysts.
  • Spirocyclization: The final step involves creating the spirocyclic framework through cyclization reactions that link the diaza moiety with the pyrido-pyrimidine structure.

These methods rely on established synthetic pathways in organic chemistry and are adaptable based on available starting materials and desired yields .

Tert-butyl 7-(2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate has notable applications in pharmaceutical development, particularly in the synthesis of therapeutic agents targeting genetic disorders like spinal muscular atrophy. Its role as an intermediate in drug synthesis highlights its importance in medicinal chemistry and drug formulation processes.

Interaction studies involving this compound focus on its binding affinity and efficacy as a splicing modifier. Research indicates that it interacts with RNA splicing machinery, enhancing the production of functional survival motor neuron protein. Further studies are needed to elucidate its mechanism of action fully and potential side effects when used in therapeutic contexts .

Several compounds share structural or functional similarities with tert-butyl 7-(2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate:

Compound NameStructureUnique Features
RisdiplamSimilar core structureApproved treatment for spinal muscular atrophy
4-Boc-4,7-diazaspiro[2.5]octaneSpirocyclic structureUsed as a building block in organic synthesis
Tert-butyl 7-(4-oxo-2-tosyloxy)-4H-pyrido[1,2-a]pyrimidin-7-ylRelated pyrido-pyrimidineContains a tosyl group for enhanced reactivity

These compounds illustrate the diversity within this chemical class while highlighting the unique structural features and potential applications of tert-butyl 7-(2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate in drug development and medicinal chemistry .

The 4,7-diazaspiro[2.5]octane system forms the structural backbone of this compound. Spirocyclic architectures are characterized by two rings sharing a single atom (the spiro atom), which imposes unique stereochemical and electronic constraints. In this case, the spiro system comprises a cyclopropane ring (3-membered) fused to a piperazine-like 6-membered ring (Figure 1).

Structural Features:

  • Ring Sizes: The [2.5] notation indicates a 3-membered (cyclopropane) and 5-membered ring system, though the actual connectivity results in a 6-membered diaza ring due to nitrogen incorporation.
  • Nitrogen Placement: Positions 4 and 7 of the spiro system host nitrogen atoms, enabling hydrogen bonding and coordination interactions critical for biological activity.
  • Conformational Rigidity: The spiro junction restricts rotational freedom, stabilizing specific conformations that enhance target binding selectivity.

Table 1: Comparative Analysis of Spirocyclic Systems in Drug Discovery

Spiro SystemRing SizesKey ApplicationsTarget SelectivitySource
4,7-Diazaspiro[2.5]octane3 + 6-memberedCNS agents, enzyme inhibitorsHigh
5,7-Diazaspiro[3.4]octane4 + 5-memberedAntimicrobial scaffoldsModerate
Spiro[4.5]decane5 + 6-memberedGPCR modulatorsVariable

The synthetic route to this spiro core typically involves cyclization of diamine precursors with carbonyl-containing reagents. For example, condensation of a 1,2-diamine with a cyclopropane-1,1-dicarbonyl derivative under basic conditions yields the diazaspiro framework. Industrial-scale synthesis employs continuous flow reactors to optimize yield (typically 70–85%) and purity (>98%).

Heterocyclic Integration: Pyrido[1,2-a]pyrimidin-4-one Pharmacophore

The pyrido[1,2-a]pyrimidin-4-one moiety is a fused bicyclic system that confers both aromaticity and hydrogen-bonding capacity. Its integration at position 7 of the spirocyclic core enhances molecular interactions with biological targets.

Key Structural Attributes:

  • Aromatic System: The 10π-electron system (pyrido-pyrimidinone) enables π-π stacking with protein aromatic residues.
  • Substituent Effects:
    • 2-Hydroxy Group: Serves as a hydrogen bond donor (e.g., to catalytic residues in enzymes).
    • 4-Oxo Group: Acts as a hydrogen bond acceptor, stabilizing interactions with serine or threonine residues.

Table 2: Biological Activities of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Derivative SubstitutionTargetActivity (IC₅₀/EC₅₀)SelectivitySource
3-FluorobenzylcarbamatePlasmodium falciparum33 μMModerate
TrifluoromethylbenzamideAldose reductase1.1 nM>1000x over SGLT1
Unsubstituted coreDopamine D2 receptorN/AAllosteric modulator

The antimalarial activity reported for pyrido[1,2-a]pyrimidin-4-ones (e.g., IC₅₀ = 33 μM against Plasmodium falciparum) underscores the pharmacophore’s versatility. Quantum mechanical calculations reveal that the 2-hydroxy-4-oxo substitution pattern optimizes electrostatic complementarity with enzymatic active sites.

Protective Group Strategy: tert-Butyloxycarbonyl (Boc) Functionality

The tert-butyloxycarbonyl (Boc) group at position 4 of the spirocyclic system serves dual roles: protecting the secondary amine during synthesis and modulating solubility for purification.

Advantages of Boc Protection:

  • Stability: Resists nucleophilic and basic conditions (e.g., Grignard reagents, LiAlH₄).
  • Cleavage Specificity: Removed under mild acidic conditions (e.g., TFA in DCM) without disrupting the spiro core or heterocycle.
  • Solubility Enhancement: The tert-butyl group improves organic-phase solubility during chromatographic purification.

Table 3: Comparative Properties of Amine-Protecting Groups

Protecting GroupCleavage ConditionsStability ProfileSolubility Impact
BocTFA, HCl/dioxaneStable to bases, nucleophilesIncreases lipophilicity
FmocPiperidineLabile to basesModerate
CbzH₂/Pd-CReductive cleavageVariable

In this compound, the Boc group ensures selective functionalization of the spirocyclic amine during coupling reactions with the pyrido-pyrimidinone moiety. Post-synthesis, Boc removal unveils a secondary amine for further derivatization or prodrug strategies.

Synthesis and Stability Considerations:

  • Coupling Reaction: The Boc-protected spirocyclic amine reacts with 2-hydroxy-4-oxo-pyrido[1,2-a]pyrimidin-7-yl chloride under Schotten-Baumann conditions.
  • Thermal Stability: The Boc group remains intact at temperatures ≤80°C, critical for maintaining integrity during heterocycle fusion.

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

372.17975526 g/mol

Monoisotopic Mass

372.17975526 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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